![molecular formula C16H13N3O B1657318 N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine CAS No. 5621-52-3](/img/structure/B1657318.png)
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine is a complex organic compound that features both furan and quinoline moieties
Méthodes De Préparation
The synthesis of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine typically involves the condensation of 3-(2-furyl)acrylaldehyde with quinolin-8-ylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Analyse Des Réactions Chimiques
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar compounds to N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine include:
3-(2-furyl)acrylic acid: This compound shares the furan moiety but lacks the quinoline and hydrazone functionalities.
Quinolin-8-ylhydrazine: This compound contains the quinoline and hydrazine moieties but lacks the furan ring.
Furan-2-carbaldehyde: This compound contains the furan ring but lacks the quinoline and hydrazone functionalities.
The uniqueness of this compound lies in its combination of furan, quinoline, and hydrazone moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5621-52-3 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine |
InChI |
InChI=1S/C16H13N3O/c1-5-13-6-2-10-17-16(13)15(9-1)19-18-11-3-7-14-8-4-12-20-14/h1-12,19H/b7-3+,18-11+ |
Clé InChI |
NQROOORELAYARL-WYUFXOOSSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)N/N=C/C=C/C3=CC=CO3)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1657238.png)
![1-Chloro-4-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1657240.png)
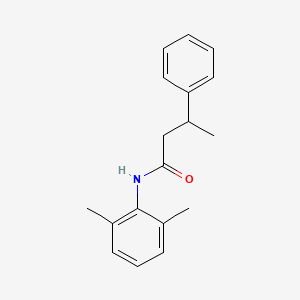
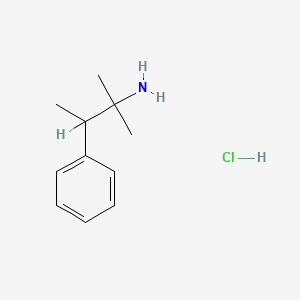
![1-(3-Chlorophenyl)-3-[4-[[4-[(3-chlorophenyl)carbamoylamino]-3-methoxyphenyl]methyl]-2-methoxyphenyl]urea](/img/structure/B1657245.png)
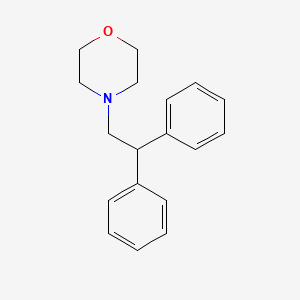
![1-[4-(4-Methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B1657247.png)
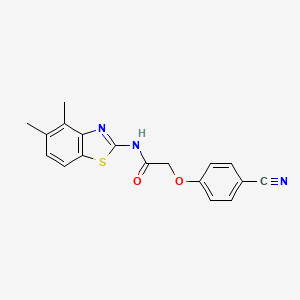
![4-(2-Methoxyphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B1657249.png)
![methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoate](/img/structure/B1657251.png)
![2-[[2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1657255.png)
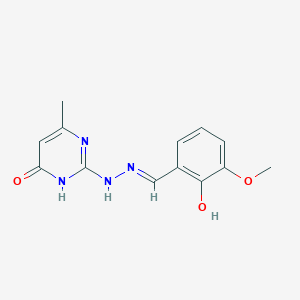
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B1657258.png)
